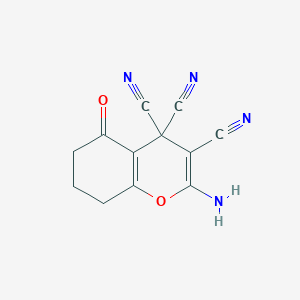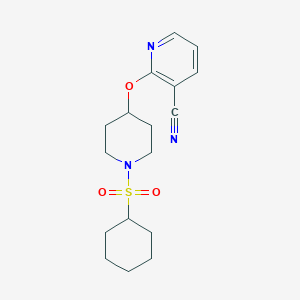![molecular formula C7H11NO2 B2937864 2-[(2-Furylmethyl)amino]ethanol CAS No. 4439-22-9](/img/structure/B2937864.png)
2-[(2-Furylmethyl)amino]ethanol
Übersicht
Beschreibung
2-[(2-Furylmethyl)amino]ethanol, also known as Furfurylamine ethanol, is an organic compound with the chemical formula C7H11NO2. It has a molecular weight of 141.17 .
Molecular Structure Analysis
The InChI code for 2-[(2-Furylmethyl)amino]ethanol is 1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 . The molecular structure can be further analyzed using this InChI code.Physical And Chemical Properties Analysis
2-[(2-Furylmethyl)amino]ethanol has a molecular weight of 141.17 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Amino Sugars
2-[(2-Furylmethyl)amino]ethanol has been utilized in the synthesis of amino sugars such as (L)-daunosamine, demonstrating its versatility as a precursor for complex organic synthesis. For example, it has been converted into various amino sugar derivatives through intramolecular cyclization, highlighting its potential in the synthesis of valuable compounds from non-carbohydrate precursors (Sammes & Thetford, 1988).
Asymmetric Synthesis
Researchers have explored de novo asymmetric synthesis methods using 2-[(2-Furylmethyl)amino]ethanol to produce optically pure compounds. This includes the development of practical preparation methods for 2-amino-N-(benzyloxycarbonyl)-1-(2'-furyl)ethanol and its derivatives, leveraging asymmetric reduction techniques to achieve high enantiomeric excess, which is crucial for the production of chiral intermediates (O'Doherty et al., 2008).
Chemoenzymatic Approaches
The compound has been the subject of chemoenzymatic studies, such as in the large-scale synthesis of (R)-2-amino-1-(2-furyl)ethanol. A two-step synthesis involving a highly enantioselective cyanohydrin reaction followed by sodium borohydride reduction has been developed, showcasing the role of biocatalysis in creating stereogenic centers and the compound's application in scalable, stereoselective synthesis processes (Purkarthofer et al., 2006).
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues and are components of lecithin . They are used as surfactants and to remove CO2 and H2S from natural gas and other gases .
Mode of Action
It’s known that similar compounds, such as ethanolamines, interact with their targets to facilitate the removal of co2 and h2s from gases .
Biochemical Pathways
It’s known that similar compounds, such as ethanolamines, play a crucial role in the formation of lecithin, a type of phospholipid essential for cell membranes .
Pharmacokinetics
It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues .
Action Environment
It’s known that similar compounds, such as ethanolamines, are widely distributed in biological tissues and can interact with their environment to facilitate the removal of co2 and h2s from gases .
Eigenschaften
IUPAC Name |
2-(furan-2-ylmethylamino)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-4-3-8-6-7-2-1-5-10-7/h1-2,5,8-9H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSIOJMHRGFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Furylmethyl)amino]ethanol | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2937781.png)
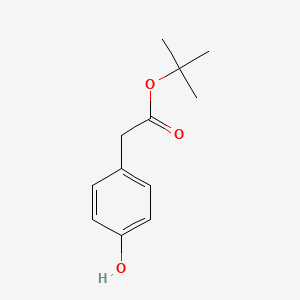
![N-[2-(3,4-Dichlorophenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2937783.png)
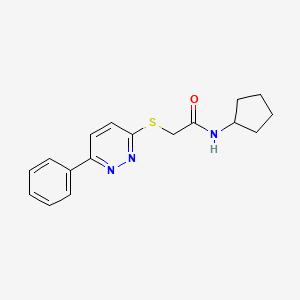
![(1R,5S)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2937788.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzoic acid](/img/structure/B2937791.png)
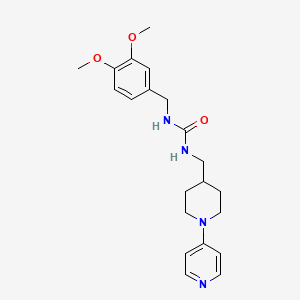
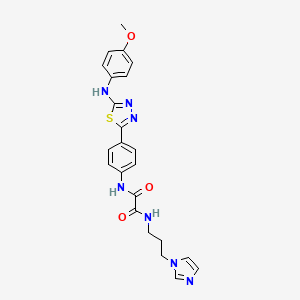
![6,7-dimethoxy-N-[(5-methyl-2-furyl)methyl]-4-quinazolinamine](/img/structure/B2937794.png)

![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2937797.png)
